molecular formula C7H8O3S B1660940 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester CAS No. 859303-93-8

2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester

Cat. No. B1660940
CAS RN: 859303-93-8
M. Wt: 172.20
InChI Key: NYHJESIQWSVXTQ-UHFFFAOYSA-N
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Description

2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester, also known as furosemide, is a potent diuretic drug that is commonly used to treat edema and hypertension. It is a sulfonamide derivative that works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention.

Mechanism of Action

Furosemide works by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis and reduced fluid retention.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects on the body. It can cause electrolyte imbalances, particularly hypokalemia, as well as metabolic alkalosis. In addition, 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester can have effects on the cardiovascular system, including reducing blood pressure and increasing cardiac output.

Advantages and Limitations for Lab Experiments

Furosemide has a number of advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for investigating kidney function and electrolyte homeostasis. However, 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester can have variable effects depending on the experimental conditions, and care must be taken to control for factors such as hydration status and electrolyte balance.

Future Directions

There are a number of potential future directions for research on 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester. One area of interest is in understanding the molecular mechanisms underlying its effects on the Na+/K+/2Cl- cotransporter. In addition, there is interest in developing new diuretic drugs that are more selective and have fewer side effects than 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester. Finally, there is potential for 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester to be used in combination with other drugs to treat a variety of conditions, including hypertension and heart failure.

Scientific Research Applications

Furosemide has been extensively studied in both clinical and laboratory settings. It has been shown to be effective in treating a variety of conditions, including congestive heart failure, liver cirrhosis, and renal disease. In addition, 2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester has been used as a tool in research studies to investigate the mechanisms of kidney function and electrolyte homeostasis.

properties

IUPAC Name

methyl 5-(sulfanylmethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-9-7(8)6-3-2-5(4-11)10-6/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHJESIQWSVXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259173
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester

CAS RN

859303-93-8
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859303-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(mercaptomethyl)-2-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Furancarboxylic acid, 5-(mercaptomethyl)-, methyl ester
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